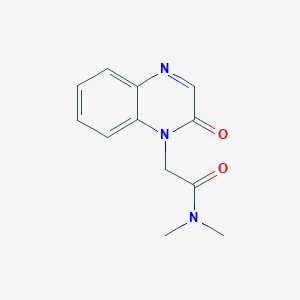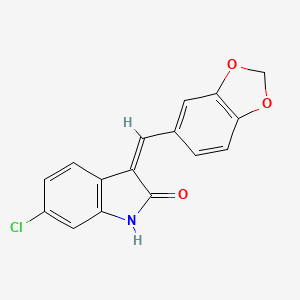
N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide, also known as DMAQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMAQ is a quinoxaline derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.
作用機序
The mechanism of action of N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the induction of apoptosis in cancer cells, ultimately resulting in their death.
Biochemical and Physiological Effects:
N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell growth and proliferation, and modulation of cell signaling pathways. N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide has also been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammation.
実験室実験の利点と制限
One of the main advantages of N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer treatments. N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide is also relatively easy to synthesize, making it readily accessible to researchers. However, one of the limitations of N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are many potential future directions for research on N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide. One promising area of research is in the development of new cancer treatments based on N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide. Researchers may also investigate the potential use of N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide in the treatment of other diseases, such as chronic pain and inflammation. Additionally, further studies may be carried out to better understand the mechanism of action of N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide and to identify new targets for its use in scientific research.
合成法
The synthesis of N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide is a multi-step process that involves the reaction of 2,3-dichloroquinoxaline with dimethylamine and ethyl acetate. The resulting product is then subjected to further reactions to yield the final compound. The synthesis of N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide is a complex process that requires specialized equipment and expertise, but it has been successfully carried out by many research groups.
科学的研究の応用
N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide exhibits potent anti-cancer activity by inducing apoptosis in cancer cells. N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide has also been shown to inhibit the growth of tumors in animal models, making it a promising candidate for further research in this area.
特性
IUPAC Name |
N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-14(2)12(17)8-15-10-6-4-3-5-9(10)13-7-11(15)16/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGODTYRNBMNGGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C2=CC=CC=C2N=CC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B7469790.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline](/img/structure/B7469794.png)

![N-carbamoyl-2-[2-(3,3-dimethyl-2-oxobutylidene)-5-[[5-(4-nitrophenyl)-2-furanyl]methylidene]-4-oxo-3-thiazolidinyl]acetamide](/img/structure/B7469799.png)
![[2-(cyclopentylcarbamoylamino)-2-oxoethyl] (E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B7469808.png)
![7-methyl-4-[[5-[(4-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]sulfanylmethyl]chromen-2-one](/img/structure/B7469814.png)
![1-[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B7469817.png)
![4-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-thiophen-2-ylquinazoline](/img/structure/B7469825.png)
![2-[[4-Amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7469827.png)



![[2-[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B7469849.png)
![3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B7469854.png)